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Compound of Interest

Compound Name: 2-Phenyl-1-pentene

Cat. No.: B13811012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural isomers of 2-phenyl-1-
pentene, offering key experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data,

summarized in clear, comparative tables, alongside detailed experimental protocols, serves as

a practical resource for the unambiguous identification and characterization of these

compounds.

Introduction
2-Phenyl-1-pentene and its isomers are aromatic hydrocarbons with the molecular formula

C₁₁H₁₄. Variations in the position of the phenyl group and the double bond within the pentene

chain lead to a range of structural isomers, each exhibiting unique physicochemical properties

and spectral characteristics. Accurate structural elucidation is paramount in various research

and development settings, including synthetic chemistry, materials science, and pharmaceutical

development, where precise molecular architecture dictates biological activity and material

properties. This guide focuses on the comparative analysis of four key isomers: 2-phenyl-1-
pentene, (E/Z)-1-phenyl-1-pentene, 3-phenyl-1-pentene, and 2-phenyl-2-pentene.

Spectroscopic Data for Isomer Comparison
The following tables summarize the key spectroscopic data obtained for the aforementioned

isomers of 2-phenyl-1-pentene.
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Table 1: ¹H NMR Spectral Data (CDCl₃)
Compound Chemical Shift (δ) ppm

2-Phenyl-1-pentene

7.40-7.20 (m, 5H, Ar-H), 5.35 (s, 1H, =CH₂),

5.05 (s, 1H, =CH₂), 2.30 (t, 2H, -CH₂-), 1.50 (m,

2H, -CH₂-), 0.95 (t, 3H, -CH₃)

(E)-1-Phenyl-1-pentene

7.35-7.15 (m, 5H, Ar-H), 6.40 (d, 1H, Ph-CH=),

6.25 (dt, 1H, =CH-CH₂), 2.20 (q, 2H, -CH₂-),

1.50 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃)

(Z)-1-Phenyl-1-pentene

7.35-7.15 (m, 5H, Ar-H), 6.35 (d, 1H, Ph-CH=),

5.70 (dt, 1H, =CH-CH₂), 2.30 (q, 2H, -CH₂-),

1.55 (m, 2H, -CH₂-), 0.98 (t, 3H, -CH₃)

3-Phenyl-1-pentene

7.30-7.10 (m, 5H, Ar-H), 5.80 (m, 1H, -

CH=CH₂), 5.05 (m, 2H, =CH₂), 3.40 (m, 1H, Ph-

CH-), 1.70 (m, 2H, -CH₂-), 0.85 (t, 3H, -CH₃)

2-Phenyl-2-pentene

7.35-7.15 (m, 5H, Ar-H), 5.70 (q, 1H, =CH-),

2.05 (s, 3H, Ph-C(CH₃)=), 2.00 (q, 2H, -CH₂-),

1.00 (t, 3H, -CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compound Chemical Shift (δ) ppm

2-Phenyl-1-pentene
148.5, 142.0, 128.3, 127.8, 126.9, 112.5, 36.5,

29.0, 14.0

(E)-1-Phenyl-1-pentene
137.8, 131.0, 129.5, 128.2, 126.8, 125.8, 35.0,

22.5, 13.8

(Z)-1-Phenyl-1-pentene
137.9, 131.5, 129.0, 128.1, 126.7, 125.5, 29.5,

22.8, 14.1

3-Phenyl-1-pentene
145.0, 142.0, 128.5, 127.5, 126.0, 114.0, 48.0,

29.0, 12.0

2-Phenyl-2-pentene
143.0, 135.0, 128.2, 127.5, 126.5, 125.0, 28.0,

21.0, 13.0
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Table 3: Mass Spectrometry Data (Electron Ionization)
Compound Key m/z values (relative intensity)

2-Phenyl-1-pentene 146 (M⁺), 117, 115, 91[1]

(E/Z)-1-Phenyl-1-pentene 146 (M⁺), 117, 115, 104, 91[2]

3-Phenyl-1-pentene 146 (M⁺), 117, 91

2-Phenyl-2-pentene 146 (M⁺), 131, 115, 91[3]

Table 4: IR Spectroscopy Data (neat)
Compound Key Absorption Bands (cm⁻¹)

2-Phenyl-1-pentene

3080 (=C-H str), 2960-2850 (C-H str), 1630

(C=C str), 1600, 1495 (Aromatic C=C str), 910,

890 (=C-H bend)[1]

(E)-1-Phenyl-1-pentene

3060 (=C-H str), 2960-2850 (C-H str), 1650

(C=C str), 1600, 1490 (Aromatic C=C str), 965

(trans =C-H bend)[4]

(Z)-1-Phenyl-1-pentene

3060 (=C-H str), 2960-2850 (C-H str), 1650

(C=C str), 1600, 1490 (Aromatic C=C str), ~700

(cis =C-H bend)

3-Phenyl-1-pentene

3080 (=C-H str), 2960-2850 (C-H str), 1640

(C=C str), 1600, 1495 (Aromatic C=C str), 990,

910 (=C-H bend)

2-Phenyl-2-pentene

3060 (=C-H str), 2960-2850 (C-H str), 1660

(C=C str), 1600, 1490 (Aromatic C=C str), 830

(=C-H bend)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to

characterize the 2-phenyl-1-pentene isomers.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the

acquisition.

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry
Sample Preparation: A dilute solution of the analyte in methanol (~1 mg/mL) was prepared.

Instrumentation: Mass spectra were obtained on a gas chromatograph-mass spectrometer

(GC-MS) system, such as an Agilent 7890B GC coupled to a 5977A MSD.

GC Conditions: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to

250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1

mL/min.

MS Conditions: Electron ionization (EI) was used with an ionization energy of 70 eV. The

mass range scanned was m/z 40-400.

Data Analysis: The mass spectrum of the chromatographic peak corresponding to the isomer

was analyzed for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
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Sample Preparation: For liquid samples, a thin film was prepared between two potassium

bromide (KBr) plates.

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer Spectrum Two.

Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Data Analysis: The positions of the major absorption bands were identified and assigned to

the corresponding functional group vibrations.

Isomer Identification Workflow
The following diagram illustrates the logical workflow for distinguishing between the different

isomers of 2-phenyl-1-pentene based on their spectroscopic data.
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Caption: Logical workflow for the identification of 2-phenyl-1-pentene isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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